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molecular formula C10H12N2O2 B1427077 ethyl 2-cyclopropylpyrimidine-4-carboxylate CAS No. 1192801-25-4

ethyl 2-cyclopropylpyrimidine-4-carboxylate

Cat. No. B1427077
M. Wt: 192.21 g/mol
InChI Key: BQTXTRAAPDCYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420654B2

Procedure details

Reference: Riley, T. A.; Hennen, W. J.; Dalley, N. K.; Wilson, B. E.; J. Heterocyclic Chem., 1987, 24, 955-964. Heat a mixture of cyclopropylcarbamidine hydrochloride (2.05 g, 17 mmol), (E)-4-ethoxy-2-oxo-but-3-enoic acid ethyl ester (4.39 g, 25.5 mmol), ethanol (12 mL), and sodium ethoxide (1.16 g, 17 mmol) in a microwave at 140° C. for 20 min. Concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and brine. Separate the organic layer and concentrate under reduced pressure. Purify the residue by silica gel chromatography (10-30% ethyl acetate/hexane) to give 2-cyclopropyl-pyrimidine-4-carboxylic acid ethyl ester (1.5 g, 46%) as light yellow oil. MS (m/z): 193.0 (M+H)+.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:3]([C:4]([NH2:6])=[NH:5])[CH2:2]1.Cl.[CH2:8]([O:10][C:11](=[O:19])[C:12](=O)/[CH:13]=[CH:14]/OCC)[CH3:9].[O-]CC.[Na+]>C(O)C>[CH2:8]([O:10][C:11]([C:12]1[CH:13]=[CH:14][N:6]=[C:4]([CH:3]2[CH2:2][CH2:1]2)[N:5]=1)=[O:19])[CH3:9] |f:0.1,3.4|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
C1CC1C(=N)N.Cl
Name
Quantity
4.39 g
Type
reactant
Smiles
C(C)OC(C(\C=C\OCC)=O)=O
Name
Quantity
1.16 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
partition the residue between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify the residue by silica gel chromatography (10-30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NC=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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